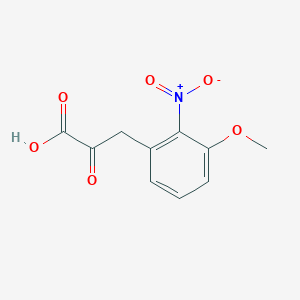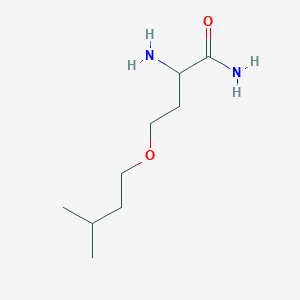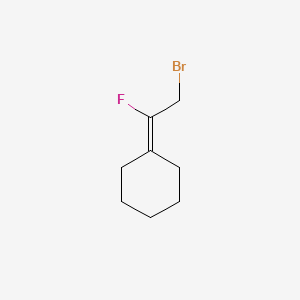
2-Chloro-6-(2-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the second position and a hydroxyethyl group at the sixth position on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-hydroxyethyl)phenol typically involves the chlorination of 2-hydroxyethylphenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is introduced to 2-hydroxyethylphenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-6-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyethylphenol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Chloro-6-(2-formyl)phenol or 2-Chloro-6-(2-carboxyethyl)phenol.
Reduction: 2-Hydroxyethylphenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
作用机制
The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyethyl group can undergo oxidation or reduction. These reactions enable the compound to form various derivatives with distinct biological and chemical properties. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
2-Chloro-4-(2-hydroxyethyl)phenol: Similar structure but with the chloro group at the fourth position.
2-Bromo-6-(2-hydroxyethyl)phenol: Bromine instead of chlorine at the second position.
2-Chloro-6-(2-methoxyethyl)phenol: Methoxyethyl group instead of hydroxyethyl at the sixth position.
Uniqueness
2-Chloro-6-(2-hydroxyethyl)phenol is unique due to the specific positioning of the chloro and hydroxyethyl groups, which confer distinct reactivity and properties. This unique structure allows for selective reactions and the formation of specific derivatives that may not be achievable with similar compounds.
属性
分子式 |
C8H9ClO2 |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
2-chloro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,10-11H,4-5H2 |
InChI 键 |
YIASZOLUIUKGAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)








![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)

![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)

